molecular formula C33H44Cl3N3O2 B608758 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride

Cat. No.: B608758
M. Wt: 621.1 g/mol
InChI Key: KWFDUNOLEJSFBQ-UHFFFAOYSA-N
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Description

LYN-1604 (hydrochloride) is a potent activator of UNC-51-like kinase 1 (ULK1), a protein kinase involved in autophagy. This compound has shown significant potential in the research of triple-negative breast cancer (TNBC) due to its ability to induce cell death through the ULK complex .

Mechanism of Action

Target of Action

LYN-1604 hydrochloride is a potent activator of UNC-51-like kinase 1 (ULK1), a protein that plays a crucial role in the initiation of autophagy . ULK1 is the primary autophagy kinase involved in autophagosome formation .

Mode of Action

LYN-1604 hydrochloride interacts with ULK1, leading to its activation. The activation of ULK1 by LYN-1604 hydrochloride has an EC50 value of 18.94 nM, indicating a strong interaction . This interaction is mediated by key ULK1 residues such as Lys50, Leu53, and Tyr89 .

Biochemical Pathways

Upon activation, ULK1 forms a complex with other proteins including mATG13, FIP200, and ATG101. This ULK complex is essential for the induction of autophagy . Autophagy is a cellular process that degrades and recycles cellular components, playing a critical role in maintaining cellular health and function. In the context of cancer, autophagy can have dual roles, either promoting or inhibiting tumor growth.

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso at 2 mg/ml, which could potentially influence its bioavailability .

Result of Action

The activation of ULK1 by LYN-1604 hydrochloride leads to the induction of autophagy, which can result in cell death in certain contexts . Specifically, LYN-1604 hydrochloride has been shown to induce ULK complex-dependent death in triple-negative breast cancer (TNBC) MDA-MB-231 cultures . This involves both autophagy and apoptosis pathway effectors, such as ATF3, RAD21, and caspase-3 .

Biochemical Analysis

Biochemical Properties

LYN-1604 hydrochloride interacts with ULK1, a key enzyme in the autophagy pathway . It binds to ULK1 with a binding affinity in the nanomole range (K D =291.4 nM) . The interaction between LYN-1604 hydrochloride and ULK1 leads to the activation of ULK1, which in turn initiates the autophagy process .

Cellular Effects

In cellular models, such as MDA-MB-231 cells, LYN-1604 hydrochloride induces cell death via the ULK complex . It also leads to the up-regulation of Beclin-1 and the degradation of p62, two key proteins involved in autophagy . Furthermore, LYN-1604 hydrochloride transforms LC3-I to LC3-II, another indicator of autophagy . In addition to inducing autophagy, LYN-1604 hydrochloride also triggers apoptosis, as evidenced by the increased cleavage of caspase-3 .

Molecular Mechanism

LYN-1604 hydrochloride exerts its effects at the molecular level by binding to and activating ULK1 . This activation triggers the formation of the ULK complex, which includes ULK1, mATG13, FIP200, and ATG101 . The ULK complex then initiates the autophagy process . Mutagenesis and in silico docking studies have identified three key amino acid residues (Lys50, Leu53, and Tyr89) in ULK1 that mediate the interaction with LYN-1604 hydrochloride .

Temporal Effects in Laboratory Settings

The effects of LYN-1604 hydrochloride on cells change over time. For example, in MDA-MB-231 cells, LYN-1604 hydrochloride induces cell death and increases the autophagy ratio in a dose-dependent manner over a 24-hour period .

Dosage Effects in Animal Models

In animal models, LYN-1604 hydrochloride has been shown to inhibit the growth of xenograft TNBC . This effect was observed with low (25 mg/kg), median (50 mg/kg), and high (100 mg/kg) doses administered intragastrically once a day for 14 days . The body weights of the mice remained stable during the experiment, suggesting that LYN-1604 hydrochloride did not have significant toxic effects at these doses .

Metabolic Pathways

Given its role as an activator of ULK1, it likely influences the autophagy pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LYN-1604 (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the core structure: This involves the reaction of 2,4-dichlorophenyl with naphthalen-2-ylmethoxy to form an intermediate compound.

    Introduction of the piperazine ring: The intermediate is then reacted with piperazine to form the core structure of LYN-1604.

    Addition of diisobutylamino group:

Industrial Production Methods

Industrial production of LYN-1604 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

LYN-1604 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .

Major Products

Scientific Research Applications

LYN-1604 (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

LYN-1604 (hydrochloride) is unique in its potent activation of ULK1 and its dual induction of autophagy and apoptosis. Similar compounds include:

LYN-1604 stands out due to its high potency and specific activation of the ULK1 pathway, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

IUPAC Name

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43Cl2N3O2.ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFDUNOLEJSFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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